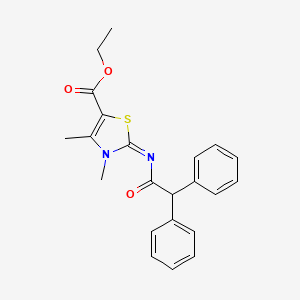

(Z)-ethyl 2-((2,2-diphenylacetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Description

The compound “(Z)-ethyl 2-((2,2-diphenylacetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate” is a thiazole derivative characterized by a dihydrothiazole core substituted with a diphenylacetyl-imino group, methyl groups at positions 3 and 4, and an ethyl ester at position 3. The Z-configuration indicates the spatial arrangement of substituents around the imino double bond, which is critical for its stereochemical and electronic properties. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory effects .

Properties

IUPAC Name |

ethyl 2-(2,2-diphenylacetyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-4-27-21(26)19-15(2)24(3)22(28-19)23-20(25)18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXAULLENCYRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethyl 2-((2,2-diphenylacetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted thiazoles or other derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been evaluated for its cytotoxic effects against a range of human cancer cell lines. The National Cancer Institute (NCI) conducted tests that revealed the compound exhibits significant growth inhibition in cancer cells, with average growth inhibition rates indicating potential as a therapeutic agent. Specifically, the compound demonstrated a mean GI50 (concentration required to inhibit cell growth by 50%) of approximately 15.72 μM against tested tumor cells .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects appears to be linked to its ability to interfere with cellular processes involved in tumor growth and proliferation. Studies suggest that the thiazole moiety plays a crucial role in its biological activity, possibly by modulating key signaling pathways involved in cancer progression .

Agricultural Applications

Pesticide Development

In addition to its medicinal applications, (Z)-ethyl 2-((2,2-diphenylacetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate has been investigated for use in agricultural pesticides. The structural characteristics of this compound allow it to interact effectively with biological systems in pests, potentially leading to the development of new agrochemicals that are both effective and environmentally friendly .

Material Science

Synthesis of Functional Materials

The compound's unique chemical structure facilitates its use in synthesizing functional materials. Research into polymeric materials incorporating thiazole derivatives has shown that they can exhibit enhanced electrical and optical properties. This application is particularly relevant in the development of organic electronic devices and sensors .

Case Studies

-

Anticancer Efficacy Study :

- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.

- Methodology : The NCI's Developmental Therapeutics Program was employed to assess the compound's efficacy across approximately sixty cancer cell lines.

- Results : The compound exhibited significant cytotoxicity with an average GI50 value indicating potential for further development as an anticancer drug .

-

Pesticide Efficacy Study :

- Objective : To determine the effectiveness of the compound as a pesticide against common agricultural pests.

- Methodology : Field trials were conducted to assess the impact on pest populations compared to standard pesticide treatments.

- Results : The compound showed comparable or superior efficacy against target pests while demonstrating lower toxicity to non-target species .

Mechanism of Action

The mechanism by which (Z)-ethyl 2-((2,2-diphenylacetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-based compounds share a heterocyclic core but differ in substituents, stereochemistry, and functional groups, leading to variations in physicochemical and biological properties. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues

Notes:

- Calculated logP values based on DFT methods (e.g., B3LYP/6-31G) as per density-functional theory advancements.

- The Z-configuration in the target compound likely enhances binding to hydrophobic enzyme pockets, analogous to raltegravir’s interactions with HIV integrase.

Physicochemical and Electronic Properties

- Stereochemical Influence : The Z-configuration may enforce a planar geometry, facilitating π-stacking with aromatic residues in target proteins, as seen in co-crystallized inhibitors.

- Synthetic Accessibility: The compound’s synthesis likely follows a route similar to ’s Method A, involving condensation of 2-aminothiazole derivatives with carbonyl precursors under acidic reflux.

Environmental and Pharmacokinetic Considerations

- Environmental Impact : The diphenyl groups may raise concerns about bioaccumulation, aligning with ’s emphasis on sustainable drug design to reduce particulate emissions.

- Metabolic Stability : The ethyl ester may undergo hydrolysis to a carboxylic acid in vivo, altering solubility and activity—a common strategy in prodrug design.

Biological Activity

(Z)-ethyl 2-((2,2-diphenylacetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is integral to its biological activity. The thiazole moiety is characterized by its ability to interact with various biological targets due to its electron-rich nature and structural flexibility.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to penetrate bacterial cell membranes, leading to cytoplasmic leakage and cell death .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate | Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, it has shown cytotoxic effects on Jurkat cells (a model for T-cell leukemia) with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the anticancer effects of thiazole derivatives:

- Cell Lines Tested : HT-29 (colon cancer), J774A.1 (macrophage), and Jurkat (T-cell leukemia).

- Findings : The compound demonstrated significant cytotoxicity with IC50 values ranging from 1.61 to 1.98 µg/mL across different cell lines .

The mechanism through which this compound exerts its biological effects involves:

Q & A

(Basic) What are the optimal synthetic conditions for (Z)-ethyl 2-((2,2-diphenylacetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate?

Methodological Answer:

The synthesis typically involves refluxing precursors in ethanol or acetic acid with acid catalysts. For example, analogous thiazole derivatives are synthesized by reacting substituted benzaldehydes with aminothiazolones under reflux in acetic acid for 3–5 hours, followed by crystallization and purification via recrystallization (DMF/acetic acid) . Optimization may require adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine), reaction time (4–6 hours), and acid catalyst (glacial acetic acid vs. sodium acetate) to enhance yield and purity .

(Basic) What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to verify imino and thiazole ring protons/carbons.

- Elemental analysis (CHNS) to validate empirical formulas (e.g., deviations <0.3% between calculated/observed values) .

- IR spectroscopy for identifying functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹).

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry, particularly the (Z)-configuration .

(Advanced) How do electronic and steric effects of substituents influence biological activity in this compound class?

Methodological Answer:

Substituents on the benzylidene or diphenylacetyl groups modulate activity via electronic and steric effects. For example:

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, potentially increasing interaction with biological targets like enzymes .

- Electron-donating groups (e.g., OCH₃, CH₃) may improve solubility or stabilize charge-transfer complexes.

Comparative studies on analogs (e.g., 3,4-dimethoxyphenyl vs. phenyl substituents) show significant variations in anticancer activity, suggesting substituent-dependent mechanisms .

(Advanced) How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from differences in:

- Assay conditions (e.g., cell lines, incubation time). Validate using standardized protocols (e.g., NCI-60 panel for anticancer screening).

- Compound purity (>95% purity required; impurities may skew results).

- Structural analogs : Compare substituent effects (e.g., dichlorophenyl vs. methoxy groups) to isolate structure-activity relationships (SAR) .

- Dosage metrics : Normalize activity data to molar concentrations rather than mass/volume.

(Advanced) What experimental designs are robust for evaluating biological activity in vivo/vitro?

Methodological Answer:

- In vitro : Use randomized block designs with split-plot arrangements to account for variables like cell passage number or plate position . Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls.

- In vivo : Employ dose-response studies with ≥4 replicates per group. For pharmacokinetics, monitor plasma stability and metabolite formation via HPLC-MS .

(Advanced) How can computational methods predict the environmental fate or bioactivity of this compound?

Methodological Answer:

- Molecular docking : Predict target binding (e.g., EGFR, COX-2) using software like AutoDock. Analogs with similar thiazole cores show binding to enzyme active sites via hydrogen bonds and hydrophobic interactions .

- QSAR models : Correlate substituent properties (logP, polar surface area) with bioactivity or environmental persistence .

- Environmental fate modeling : Use EPI Suite to estimate biodegradation half-life or bioaccumulation potential based on octanol-water partition coefficients (logKow) .

(Advanced) How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, then analyze degradation products via HPLC .

- Photostability : Expose to UV-Vis light (300–800 nm) and monitor absorbance changes.

(Advanced) What methodologies evaluate the compound’s environmental impact and degradation pathways?

Methodological Answer:

- Abiotic degradation : Study hydrolysis/photolysis in simulated environmental matrices (e.g., river water, soil) using LC-MS to identify breakdown products .

- Biotic degradation : Use OECD 301B tests to assess biodegradability via microbial consortia.

- Ecotoxicology : Perform acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, algae) to determine EC₅₀/NOEC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.